2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a thiazolone ring, a hydroxyamino group, and a trifluoromethyl-substituted phenyl group. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate thiosemicarbazone This intermediate is then cyclized in the presence of a base to yield the thiazolone ring structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Biology
In biological research, (5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is explored for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of (5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is unique due to its combination of a thiazolone ring, a hydroxyamino group, and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C11H7F3N2O2S |
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Molecular Weight |
288.25 g/mol |
IUPAC Name |
(2E,5Z)-2-hydroxyimino-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H7F3N2O2S/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(17)15-10(16-18)19-8/h1-5,18H,(H,15,16,17)/b8-5- |
InChI Key |
KFFTUJMVVGOZIO-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N/C(=N\O)/S2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NO)S2)C(F)(F)F |
Origin of Product |
United States |
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